Etrasimod - 1206123-37-6

Etrasimod

Catalog Number: EVT-267937
CAS Number: 1206123-37-6
Molecular Formula: C26H26F3NO3
Molecular Weight: 457.49321
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Etrasimod is an investigational, once-daily, oral, selective sphingosine 1-phosphate receptor 1,4,5 (S1P1,4,5) modulator. [] It is being developed for the treatment of various immune-mediated inflammatory disorders. [, ] Etrasimod functions by inhibiting the trafficking of lymphocytes from the lymph nodes into the blood. [] This modulation of the immune system makes it a subject of research for its potential in treating various autoimmune and inflammatory conditions.

Applications
  • Ulcerative colitis (UC): Multiple studies highlight etrasimod's efficacy in treating UC, showing significant improvements in clinical remission, endoscopic improvement, and histological healing. [, , , , , , , , , , , , , , , , , , , , ]
  • Crohn’s disease (CD): Ongoing trials are investigating etrasimod as a potential treatment for CD, with preliminary results suggesting potential benefits in endoscopic response and clinical remission. []
  • Eosinophilic esophagitis (EoE): Research is exploring etrasimod's efficacy in treating EoE, particularly its effect on eosinophil levels and inflammation in the esophagus. []
  • Atopic dermatitis (AD): Studies are examining the potential for etrasimod to manage AD, specifically its effects on skin inflammation and lymphocyte trafficking. [, ]
  • Non-alcoholic steatohepatitis (NASH): Preclinical research suggests that etrasimod can ameliorate NASH by altering intrahepatic leukocyte populations and reducing liver injury and inflammation. []
  • Antibacterial Agent: Research indicates etrasimod's potential as an antibacterial agent against Gram-positive bacteria, with studies showing its bactericidal activity and ability to inhibit quorum sensing in certain Gram-negative bacteria. []
Future Directions
  • Long-term safety and efficacy: Continued monitoring of etrasimod's safety profile, especially regarding infections and cardiac events, in long-term studies is essential. [, ]
  • Optimizing treatment strategies: Further research can explore the optimal use of etrasimod, including the ideal patient population, dosing regimens, and combination therapies. [, ]
  • Understanding the mechanism of action: Deeper investigation into the precise mechanisms through which etrasimod modulates the immune system and its impact on specific cell types is crucial. [, ]
  • Expanding applications: Further research can explore the potential of etrasimod in other inflammatory and autoimmune diseases beyond the current research focus. [, ]
  • Developing biomarkers: Studies investigating the utility of biomarkers like fecal calprotectin and C-reactive protein in predicting and monitoring response to etrasimod can contribute to personalized treatment approaches. [, , ]

Fingolimod (FTY720)

Compound Description: Fingolimod, also known as FTY720, is a first-generation sphingosine 1-phosphate (S1P) receptor modulator. It is a prodrug that is phosphorylated in vivo to become active. Fingolimod phosphate acts as an agonist at S1P receptors 1, 3, 4, and 5. It is approved for the treatment of multiple sclerosis due to its potent immunomodulatory effects. []

Ozanimod

Compound Description: Ozanimod is an oral, once-daily, selective sphingosine 1-phosphate (S1P)1 and S1P5 receptor modulator approved by the FDA and EMA for the treatment of moderately to severely active ulcerative colitis. [, ]

VTX002

Compound Description: VTX002 is an oral, selective S1P1 receptor modulator currently under investigation for the treatment of ulcerative colitis. []

Relevance: VTX002 shares a similar mechanism of action with Etrasimod by targeting the S1P1 receptor to modulate lymphocyte trafficking and reduce inflammation in ulcerative colitis. Both compounds are being investigated for their potential as oral therapies for UC, representing a new class of drugs with a potentially advantageous safety profile compared to existing therapies. []

Amiselimod

Compound Description: Amiselimod is a selective S1P1 receptor modulator. []

Relevance: In a study comparing the effects of different S1P receptor modulators on a mouse model of nonalcoholic steatohepatitis (NASH), Amiselimod was found to be less effective than Etrasimod in ameliorating the disease. The study suggests that the broader S1P receptor modulation offered by Etrasimod (S1P1,4,5) might be more beneficial in NASH than selectively targeting S1P1 alone. []

Hydroxy-Etrasimod (M3)

Compound Description: Hydroxy-Etrasimod (M3) is a major metabolite of Etrasimod, formed by oxidative metabolism. []

Relevance: Following a single oral dose of Etrasimod in healthy volunteers, Hydroxy-Etrasimod was the most prevalent metabolite identified in feces, accounting for 22.1% of the administered dose. This indicates its significant role in the metabolism and elimination of Etrasimod from the body. []

Oxy-Etrasimod Sulfate (M36)

Compound Description: Oxy-Etrasimod Sulfate (M36) is a key metabolite of Etrasimod, produced through oxidative metabolism and subsequent sulfation. []

Relevance: In a mass balance study in humans, Oxy-Etrasimod Sulfate was found to be a major metabolite of Etrasimod, accounting for 18.9% of the administered dose recovered in feces. This highlights its importance in the metabolic breakdown and elimination pathway of Etrasimod. []

Properties

CAS Number

1206123-37-6

Product Name

Etrasimod

IUPAC Name

2-[(3R)-7-[[4-cyclopentyl-3-(trifluoromethyl)phenyl]methoxy]-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetic acid

Molecular Formula

C26H26F3NO3

Molecular Weight

457.49321

InChI

InChI=1S/C26H26F3NO3/c27-26(28,29)22-11-15(5-8-19(22)16-3-1-2-4-16)14-33-18-7-10-23-21(13-18)20-9-6-17(12-24(31)32)25(20)30-23/h5,7-8,10-11,13,16-17,30H,1-4,6,9,12,14H2,(H,31,32)/t17-/m1/s1

InChI Key

MVGWUTBTXDYMND-QGZVFWFLSA-N

SMILES

C1CCC(C1)C2=C(C=C(C=C2)COC3=CC4=C(C=C3)NC5=C4CCC5CC(=O)O)C(F)(F)F

Solubility

Soluble in DMSO, not in water

Synonyms

APD334; APD-334; APD 334; Etrasimod.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.